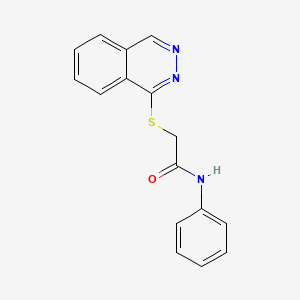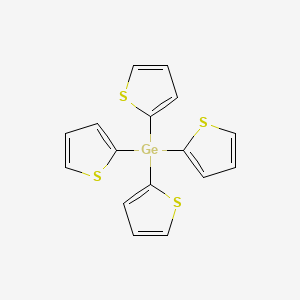![molecular formula C25H30N2O2 B10870684 1-[(Z)-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)methyl]-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B10870684.png)
1-[(Z)-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)methyl]-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDEN]METHYL}-6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDROISOQUINOLINE is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDEN]METHYL}-6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDROISOQUINOLINE typically involves multi-step organic reactions. The process often starts with the preparation of the isoquinoline core, followed by the introduction of methoxy and dimethyl groups through various substitution reactions. Common reagents used in these reactions include methyl iodide for methylation and methanol for methoxylation. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors can also be considered to enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-{[3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDEN]METHYL}-6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDROISOQUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents (e.g., alkyl halides) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various dihydroisoquinoline compounds.
Scientific Research Applications
1-{[3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDEN]METHYL}-6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDROISOQUINOLINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDEN]METHYL}-6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDROISOQUINOLINE involves its interaction with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Isoquinoline: The parent compound of the isoquinoline family, known for its aromatic properties.
Quinoline: Structurally similar to isoquinoline but with different chemical properties and applications.
Uniqueness: 1-{[3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDEN]METHYL}-6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDROISOQUINOLINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple methoxy and dimethyl groups contribute to its stability and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C25H30N2O2 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
1-[(Z)-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)methyl]-6,7-dimethoxy-3,3-dimethyl-4H-isoquinoline |
InChI |
InChI=1S/C25H30N2O2/c1-24(2)14-16-9-7-8-10-18(16)20(26-24)13-21-19-12-23(29-6)22(28-5)11-17(19)15-25(3,4)27-21/h7-13,26H,14-15H2,1-6H3/b20-13- |
InChI Key |
XEOOAHFHKGDOSH-MOSHPQCFSA-N |
Isomeric SMILES |
CC1(CC2=CC=CC=C2/C(=C/C3=NC(CC4=CC(=C(C=C43)OC)OC)(C)C)/N1)C |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=CC3=NC(CC4=CC(=C(C=C43)OC)OC)(C)C)N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-furyl)-11-(2-methoxyphenyl)-10-(4-methylbenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10870602.png)
![Methyl 5-chloro-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B10870616.png)
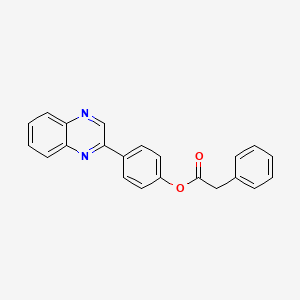
![2-[11-(cyclohex-3-en-1-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B10870623.png)
![1-(Pyridin-3-ylmethyl)octahydrothieno[3,4-B]pyrazine 6,6-dioxide](/img/structure/B10870634.png)
![10-(2-Furylcarbonyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B10870635.png)
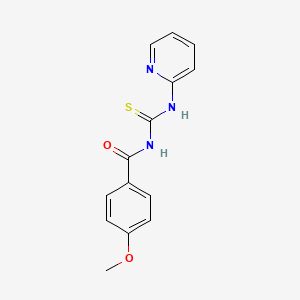
![N-{[2-(pyridin-3-ylcarbonyl)hydrazinyl]carbonothioyl}thiophene-2-carboxamide](/img/structure/B10870644.png)
![1-oxo-1-[(1-phenylethyl)amino]butan-2-yl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B10870646.png)
![N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B10870652.png)
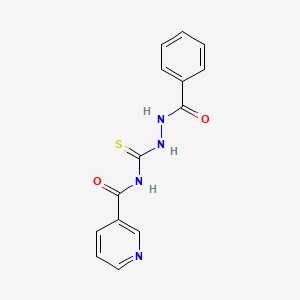
![1-[4-(1,2-Benzisothiazol-3-YL)piperazino]-2-chloro-1-propanone](/img/structure/B10870667.png)
